

Mechanistic Characterization of Methyl 2-Methoxy-2-Phenylacetate: Reactivity & Kinetic Resolution

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Compound of Interest

Compound Name: *Methyl 2-methoxy-2-phenylacetate*

CAS No.: 3558-61-0

Cat. No.: B1605618

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Executive Summary

This technical guide details the mechanistic pathways governing the reactivity of **methyl 2-methoxy-2-phenylacetate** (MMPA). As a protected derivative of mandelic acid, MMPA serves as a critical chiral building block in the synthesis of semi-synthetic penicillins, cephalosporins, and antithrombotic agents.

This document focuses on two primary mechanistic domains:

- Base-Catalyzed Hydrolysis (): The stereoelectronic influence of the -methoxy group on carbonyl electrophilicity.
- Enzymatic Kinetic Resolution: The interfacial activation and enantioselective hydrolysis mediated by serine hydrolases (specifically *Candida antarctica* Lipase B).

Structural Dynamics & Reactivity Profile

Stereoelectronic Effects of the -Methoxy Group

The reactivity of MMPA is distinct from its parent compound, methyl mandelate, due to the methylation of the

-hydroxyl group.

- Inductive Effect (

): The methoxy group (

) exerts a strong electron-withdrawing inductive effect on the

-carbon. This destabilizes the ground state but significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to methyl phenylacetate.

- Steric Hindrance: Unlike the hydroxyl group, the methoxy group lacks hydrogen bond donor capability. In enzymatic pockets, this alters the binding mode, preventing the formation of the "unproductive" hydrogen bonds often observed with free hydroxyls, potentially increasing for specific hydrolases.

Physical Properties Relevant to Kinetics

| Property | Value | Mechanistic Implication |
|-------------------|--------------|--|
| Molecular Formula | | Substrate mass for mass transfer calculations. |
| Molecular Weight | 180.20 g/mol | Calculation of molar concentrations. |
| LogP | -1.7 | Moderate lipophilicity; suitable for biphasic kinetic resolution. |
| H-Bond Donors | 0 | Eliminates donor-based solvent drag; purely acceptor interactions. |

Chemical Transformation: Alkaline Hydrolysis

Mechanism[1][2]

The Pathway

In aqueous alkaline media (pH > 10), MMPA undergoes irreversible hydrolysis via the Base-Catalyzed Acyl-Oxygen Cleavage (

) mechanism.

Mechanistic Steps:

- Nucleophilic Attack: The hydroxide ion () attacks the carbonyl carbon. The -methoxy group enhances this rate relative to methyl phenylacetate by increasing the partial positive charge () on the carbonyl.
- Tetrahedral Intermediate: Formation of a transient hybridized intermediate.
- Collapse & Elimination: The carbonyl reforms, expelling the methoxide leaving group (), which is immediately protonated by the solvent to form methanol.
- Irreversible Deprotonation: The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.

Kinetic Rate Law

The reaction follows second-order kinetics, first-order with respect to both ester and base:

Enzymatic Mechanism: Lipase-Mediated Kinetic Resolution[3][4]

The industrial relevance of MMPA lies in its Kinetic Resolution (KR) to yield enantiopure (

) -2-methoxy-2-phenylacetic acid and the unreacted (

) -ester.

The Serine Hydrolase Catalytic Cycle

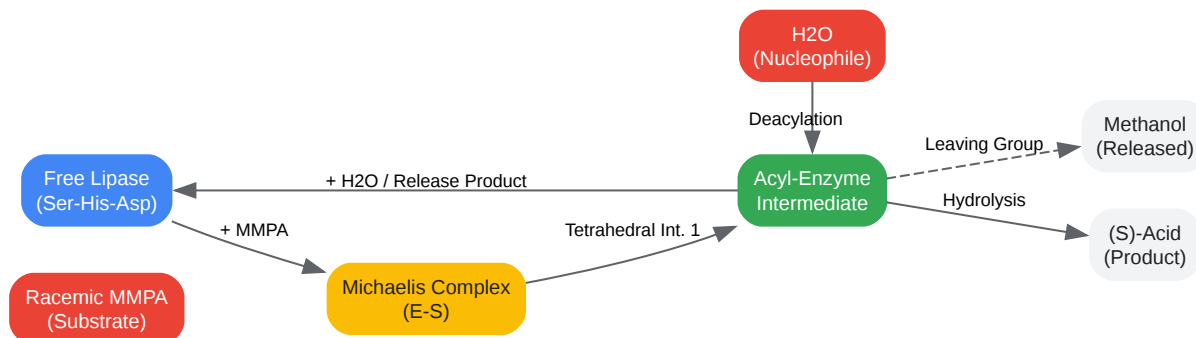
The hydrolysis is catalyzed by lipases (e.g., Novozym 435 / CALB) utilizing a catalytic triad (Ser-His-Asp).

Pathway Description:

- **Non-Covalent Binding:** The hydrophobic phenyl group of MMPA binds to the large hydrophobic pocket of the lipase active site.
- **Nucleophilic Attack:** The serine hydroxyl (activated by histidine) attacks the carbonyl of MMPA.
- **Tetrahedral Intermediate 1:** Stabilized by the Oxyanion Hole (H-bonds from backbone amides).
- **Acyl-Enzyme Formation:** Methanol is released, leaving the acyl group covalently bound to serine.
- **Deacylation:** Water enters the active site, attacking the acyl-enzyme to release the chiral acid product.

Visualization: The Ping-Pong Bi-Bi Mechanism

The following diagram illustrates the catalytic cycle specific to MMPA hydrolysis.



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Caption: Figure 1. Ping-Pong Bi-Bi mechanism for the lipase-catalyzed hydrolysis of MMPA. The cycle highlights the acyl-enzyme intermediate formation.

Enantioselectivity (Kazlauskas Rule)

CALB typically follows the Kazlauskas Rule for secondary alcohols/esters.

- Large Pocket: Accommodates the Phenyl group.
- Medium Pocket: Accommodates the Methoxy group (smaller than phenyl but sterically significant).
- Outcome: This alignment usually favors the hydrolysis of the ()-enantiomer, leaving the ()-ester enriched.
 - Note: The Selectivity Factor () is calculated as:

Where

is conversion and

is the enantiomeric excess of the product.

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of MMPA

This protocol is designed for the evaluation of lipase activity and enantioselectivity.

Reagents:

- Racemic **Methyl 2-methoxy-2-phenylacetate** (100 mg).
- Phosphate Buffer (0.1 M, pH 7.5).
- *Candida antarctica* Lipase B (immobilized, e.g., Novozym 435).[\[1\]](#)[\[2\]](#)
- Solvent: Toluene or MTBE (for biphasic systems).

Step-by-Step Methodology:

- **Substrate Preparation:** Dissolve 100 mg of racemic MMPA in 5 mL of organic solvent (e.g., MTBE) or suspend directly in buffer if checking aqueous hydrolysis.
- **Initiation:** Add 10 mL of Phosphate Buffer (pH 7.5) to the organic phase.[\[2\]](#)[\[3\]](#) Thermostat to 30°C.
- **Enzyme Addition:** Add 20 mg of immobilized Lipase B. Start agitation (200 rpm).
- **Sampling:** At defined intervals (0.5h, 1h, 2h, 4h, 24h), withdraw 100 aliquots.
- **Quenching:** Filter the aliquot to remove enzyme beads (stops reaction).
- **Extraction:** Extract the aqueous sample with ethyl acetate to recover both ester and acid.
- **Analysis:** Analyze via Chiral HPLC (see Section 4.2).

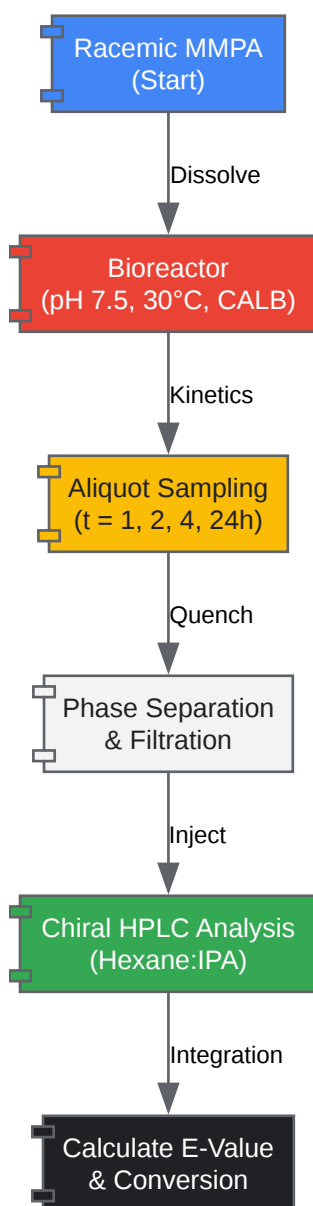
Analytical Method: Chiral HPLC

To determine the Enantiomeric Excess (

), use the following validated parameters.

| Parameter | Condition |
|-----------------|---|
| Column | Chiralcel OD-H or AD-H (Daicel) |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 254 nm (Phenyl absorption) |
| Retention Times | ()-Ester: ()-Ester: (Verify with standards) |

Experimental Workflow Diagram



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Caption: Figure 2. Experimental workflow for the kinetic resolution and analysis of MMPA enantiomers.

References

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